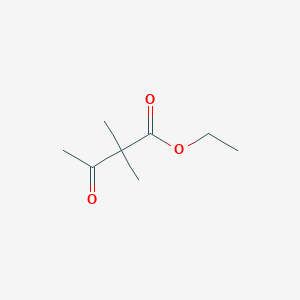

Ethyl 2,2-dimethyl-3-oxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dimethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-11-7(10)8(3,4)6(2)9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAHZHOCRQCUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208403 | |

| Record name | Ethyl 2,2-dimethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-04-6 | |

| Record name | Ethyl 2,2-dimethylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2-dimethylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 597-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,2-dimethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-dimethylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of Ethyl 2,2-dimethyl-3-oxobutanoate: A Technical Guide

Introduction

Ethyl 2,2-dimethyl-3-oxobutanoate is a β-keto ester with the chemical formula C8H14O3.[1][2] As a dicarbonyl compound, it possesses unique chemical properties and is a valuable building block in organic synthesis. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are also presented to aid researchers in the characterization of this and similar compounds.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For β-keto esters, it's also instrumental in studying keto-enol tautomerism.[3][4]

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1-4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~2.1-2.2 | Singlet | 3H | -C(O)CH₃ |

| ~1.3-1.4 | Singlet | 6H | -C(CH₃)₂- |

| ~1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~207 | Carbonyl | C =O (ketone) |

| ~172 | Carbonyl | C =O (ester) |

| ~60-61 | Methylene | -OC H₂CH₃ |

| ~47 | Quaternary | -C (CH₃)₂- |

| ~24 | Methyl | -C(O)C H₃ |

| ~22 | Methyl | -C(C H₃)₂- |

| ~14 | Methyl | -OCH₂C H₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~1745 | Strong | Ester | C=O stretch |

| ~1715 | Strong | Ketone | C=O stretch |

| ~1200-1000 | Strong | Ester | C-O stretch |

| ~2980-2850 | Medium-Strong | Alkane | C-H stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Key Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 116 | High | [M - C₂H₅O]⁺ or [M - CH₃CO]⁺ |

| 88 | High | [M - C₄H₇O]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Data derived from PubChem CID 69002.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

-

Sample Preparation : Dissolve approximately 5-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[3]

-

Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.[3]

-

Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[3]

-

Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.[3]

-

Sample Preparation : As this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[3]

-

Instrument Setup : Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. Perform a background scan using the empty salt plates.[3]

-

Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[3]

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.[3]

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The "EE rule" can be a helpful guide, stating that odd-electron ions can eliminate a radical or a neutral species, while even-electron ions predominantly lose a neutral molecule.[5]

Visualizations

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Plausible MS fragmentation of this compound.

References

An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-oxobutanoate (CAS 597-04-6): Properties and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and synthetic protocols for Ethyl 2,2-dimethyl-3-oxobutanoate (CAS 597-04-6). This β-keto ester is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Key identifying and physical data are summarized in the tables below for easy reference.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 597-04-6[2] |

| IUPAC Name | This compound[2] |

| Synonyms | Ethyl 2,2-dimethylacetoacetate, 2,2-Dimethyl-3-oxobutanoic acid ethyl ester[2] |

| Molecular Formula | C₈H₁₄O₃[2] |

| Molecular Weight | 158.19 g/mol [2] |

| SMILES | CCOC(=O)C(C)(C)C(=O)C[2] |

| InChI Key | NVAHZHOCRQCUBY-UHFFFAOYSA-N[2] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 181–184 °C | [1] |

| Density | 0.976 g/cm³ | [2] |

| Refractive Index | 1.420 | [2] |

| Melting Point | Not available (melts below room temperature) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: NMR Spectroscopy Data (CDCl₃)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 4.20 | Quartet | -OCH₂CH₃ |

| 2.16 | Singlet | -C(O)CH₃ | |

| 1.36 | Singlet | -C(CH₃)₂- | |

| 1.27 | Triplet | -OCH₂CH₃ | |

| ¹³C NMR | 205.90 | - | C=O (ketone) |

| 173.57 | - | C=O (ester) | |

| 61.29 | - | -OCH₂CH₃ | |

| 55.68 | - | -C(CH₃)₂- | |

| 25.69 | - | -C(O)CH₃ | |

| 21.80 | - | -C(CH₃)₂- | |

| 13.99 | - | -OCH₂CH₃ | |

| [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure personnel safety.

Table 4: Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |

| [2] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the dialkylation of ethyl acetoacetate using iodomethane.[1]

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Iodomethane

-

Hexane

-

Saturated NaCl solution

-

10% NaOH solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

-

To this solution, add ethyl acetoacetate (0.1 mol) and stir for 10 minutes.

-

Add iodomethane (0.1 mol) dropwise over 15 minutes and continue stirring for 30 minutes at ambient temperature.

-

Add a second portion of the sodium ethoxide solution (0.1 mol) dropwise over 5 minutes.

-

After stirring for 10 minutes, add a second portion of iodomethane (0.1 mol) dropwise over 15 minutes.

-

Continue stirring the reaction mixture overnight at ambient temperature under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice bath and add 50 mL of cold saturated NaCl solution and 100 mL of hexane with stirring.

-

Separate the organic layer and extract the aqueous layer twice with 50 mL portions of hexane.

-

Combine the organic phases and wash twice with 50 mL of cold 10% NaOH solution, followed by 50 mL of cold saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate by rotary evaporation under vacuum.

-

Purify the residue by distillation to yield this compound.[1]

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis: A general protocol for the analysis of ethyl esters involves using a non-polar or medium-polarity capillary column. The mass spectrometer can be operated in electron ionization (EI) mode, and the resulting fragmentation pattern can be compared with reference spectra for identification.

HPLC Analysis: The analysis of β-keto esters by reverse-phase HPLC can be challenging due to keto-enol tautomerism, which may lead to poor peak shapes.[3] Using mixed-mode columns or adjusting mobile phase conditions (e.g., pH and temperature) can improve chromatographic performance.[3]

Biological Activity and Applications

While specific signaling pathways involving this compound are not well-documented, its role as a versatile building block in the synthesis of biologically active molecules is established.[1][4][5] Derivatives of this compound have been investigated for potential antimicrobial and anti-inflammatory activities.[1] Its structural features, particularly the β-keto ester moiety, are common in various metabolic pathways. Ketone esters, a broader class of compounds, are known to influence metabolism and gene transcription.[6]

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ethyl 2,2-dimethylacetoacetate | C8H14O3 | CID 69002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of Ethyl 2,2-dimethyl-3-oxobutanoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethyl-3-oxobutanoate, a member of the β-keto ester family, is a versatile building block in organic synthesis. Its unique structural features, characterized by a quaternary carbon center adjacent to a ketone and an ester group, make it a valuable precursor for the synthesis of a wide range of complex molecules, including those with significant pharmaceutical applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications in drug development.

Core Physical and Chemical Properties

This compound is a colorless liquid with the molecular formula C₈H₁₄O₃. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 597-04-6 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1][3] |

| Appearance | Clear, colorless oil | [1] |

| Boiling Point | 182 °C (estimated) | [1] |

| Density | 0.9759 g/cm³ | [1] |

| Refractive Index | 1.4180 | [1] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate. | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Key Features | Reference |

| Mass Spectrometry (EI) | m/z Top Peak: 43, 2nd Highest: 88, 3rd Highest: 116 | [1][3] |

| Infrared (IR) Spectrum (Vapor Phase) | Available on PubChem | [1][3] |

| ¹H NMR | Data not explicitly available in the search results. | |

| ¹³C NMR | Data not explicitly available in the search results. |

Synthesis of this compound

The primary synthetic route to this compound involves the sequential alkylation of a simpler β-keto ester, namely ethyl acetoacetate.[4] This method takes advantage of the acidity of the α-protons of ethyl acetoacetate, allowing for the stepwise introduction of two methyl groups.

Experimental Protocol: Two-Step Alkylation of Ethyl Acetoacetate

This protocol outlines the synthesis of this compound starting from ethyl acetoacetate. The process involves a sequential methylation at the α-position.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

Experimental Workflow:

Procedure:

Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The solution is cooled in an ice bath, and ethyl acetoacetate is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium enolate.

-

Methyl iodide is then added dropwise, and the reaction mixture is heated to reflux for 2-3 hours.

-

After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude Ethyl 2-methyl-3-oxobutanoate. This intermediate can be purified by distillation.

Step 2: Synthesis of this compound

-

The procedure is repeated using Ethyl 2-methyl-3-oxobutanoate as the starting material. A solution of sodium ethoxide in anhydrous ethanol is prepared, and the mono-methylated ester is added dropwise.

-

After enolate formation, a second equivalent of methyl iodide is added, and the mixture is refluxed.

-

Work-up is performed as described in Step 1. The crude product is then purified by vacuum distillation to afford this compound.

Reactivity and Applications in Drug Development

β-Keto esters are valuable synthons in organic chemistry due to the presence of both electrophilic and nucleophilic sites.[5] The α,α-disubstituted nature of this compound blocks the typical enolization pathway involving the α-protons, leading to distinct reactivity compared to its mono- or non-alkylated counterparts.

Key Reactions and Signaling Pathways

The reactivity of β-keto esters is central to the synthesis of numerous heterocyclic compounds and other scaffolds of medicinal interest.

-

Analgesics

-

Antibiotics

-

Antimalarial agents

-

Vitamins

The gem-dimethyl group in this compound can be strategically employed to introduce steric bulk and influence the conformation of the final molecule, which can be critical for modulating biological activity and pharmacokinetic properties in drug design.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is a combustible liquid.[6]

Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and open flames.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique structure and reactivity offer opportunities for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and scientists in the field. Further research into its specific applications and the development of more detailed spectroscopic data will undoubtedly expand its utility in the scientific community.

References

- 1. 2,2-DIMETHYL-ACETOACETIC ACID ETHYL ESTER | 597-04-6 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. Ethyl 2,2-dimethylacetoacetate | C8H14O3 | CID 69002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cochise.edu [cochise.edu]

- 7. Ethyl 3-oxobutanoate sodium salt - Safety Data Sheet [chemicalbook.com]

The Intricacies of α,α-Disubstituted β-Ketoesters: A Technical Guide to their Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Disubstituted β-ketoesters are a class of organic compounds characterized by a ketone and an ester functional group separated by a quaternary carbon atom. This structural feature imparts unique reactivity to these molecules, distinguishing them from their mono- or unsubstituted counterparts. The presence of two substituents on the α-carbon sterically hinders the enolization that is characteristic of other β-dicarbonyl compounds, thereby influencing their synthetic transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and spectroscopic properties of α,α-disubstituted β-ketoesters, offering valuable insights for their application in research and drug development.

Synthesis of α,α-Disubstituted β-Ketoesters

A common and efficient method for the synthesis of β-ketoesters, including α,α-disubstituted variants, involves the condensation of a carboxylic acid derivative with Meldrum's acid, followed by reaction with an alcohol.[1]

General Experimental Protocol: Synthesis of tert-Butyl 3-oxo-4-phenylbutanoate Derivatives

-

Activation of Carboxylic Acid: The commercially available phenylacetic acid derivative is activated with 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) at 0 °C in dichloromethane.[1]

-

Condensation with Meldrum's Acid: The activated carboxylic acid is then condensed with Meldrum's acid at room temperature overnight.[1]

-

Alcoholysis: The resulting intermediate is refluxed in an alcohol, such as tert-butanol, to yield the corresponding β-ketoester.[1]

This methodology allows for the synthesis of a variety of α,α-disubstituted β-ketoesters by starting with appropriately disubstituted α-carboxylic acids.

Key Reactions and Reactivity

The reactivity of α,α-disubstituted β-ketoesters is largely dictated by the absence of an enolizable proton at the α-position. This influences their behavior in fundamental reactions such as decarboxylation, alkylation, and acylation.

Decarboxylation

While α,α-disubstituted β-ketoesters themselves are resistant to decarboxylation, their corresponding β-keto acids, obtained via hydrolysis, readily undergo this transformation upon gentle heating.[2][3] The reaction proceeds through a cyclic transition state, leading to the formation of a ketone and carbon dioxide.

A study on the decarboxylation kinetics of various alkyl-substituted β-keto acids revealed that the rate of reaction is influenced by the substitution pattern at the α-position.[1][4][5] The presence of alkyl groups at the α-position can affect the length of the Cα-C(O)OH bond, which in turn correlates with the decarboxylation rate.[1][4][5]

Alkylation and Acylation

The alkylation and acylation of β-ketoesters typically proceed via the formation of an enolate. However, in the case of α,α-disubstituted β-ketoesters, the absence of an α-proton prevents the formation of a stable enolate under standard basic conditions. This inherent lack of reactivity at the α-carbon makes direct C-alkylation and C-acylation challenging.

While direct alkylation is difficult, strategies involving the generation of a reactive equivalent of the enolate or the use of highly reactive electrophiles may be employed. Steric hindrance from the two α-substituents plays a significant role in diminishing the nucleophilicity of any transient enolate-like species, further complicating these transformations.[6] A patented process for the production of α,α-diethylacetoacetic acid esters suggests the use of a methylating agent in the presence of a base, though the general applicability to a wider range of alkylating agents and substrates remains an area for further investigation.[7]

Acylation of ketone enolates is a known method to produce β-dicarbonyl compounds.[8] However, for α,α-disubstituted β-ketoesters, the formation of the necessary enolate is not feasible, thus precluding direct acylation at the α-carbon through this pathway.

Spectroscopic Characterization

The structural features of α,α-disubstituted β-ketoesters are readily identifiable through spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

A key characteristic of α,α-disubstituted β-ketoesters in IR spectroscopy is the presence of two distinct carbonyl (C=O) stretching bands. Because these molecules cannot enolize, the keto and ester carbonyl groups are locked in their respective environments. Typically, the ketonic carbonyl stretch appears around 1715 cm⁻¹, while the ester carbonyl stretch is observed at a higher frequency, around 1740 cm⁻¹.[4] This is in contrast to enolizable β-ketoesters, which often show a broad, lower frequency band due to conjugation and intramolecular hydrogen bonding in the enol form.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of α,α-disubstituted β-ketoesters are characterized by the absence of a signal for a proton at the α-position. The signals for the protons of the α-substituents will be present, and their chemical shifts and multiplicities will depend on their specific structure.

¹³C NMR: The carbon NMR spectra will show distinct signals for the quaternary α-carbon, the ketonic carbonyl carbon (typically downfield, around 200 ppm), and the ester carbonyl carbon (around 170 ppm).

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of α,α-disubstituted β-ketoesters and their derivatives.

Table 1: Synthesis of β-Ketoesters from Carboxylic Acids [1]

| Entry | Carboxylic Acid Derivative | Product | Yield (%) |

| 1 | Phenylacetic acid | tert-Butyl 3-oxo-4-phenylbutanoate | 85 |

| 2 | 4-Methylphenylacetic acid | tert-Butyl 4-(p-tolyl)-3-oxobutanoate | 96 |

| 3 | 4-Methoxyphenylacetic acid | tert-Butyl 4-(4-methoxyphenyl)-3-oxobutanoate | 92 |

| 4 | 4-Chlorophenylacetic acid | tert-Butyl 4-(4-chlorophenyl)-3-oxobutanoate | 78 |

Table 2: First-Order Rate Constants for the Decarboxylation of Alkyl-Substituted β-Keto Acids in Aqueous Solution at 23 °C [1][4][5]

| β-Keto Acid | α-Substitution | Rate Constant (k, s⁻¹) |

| Acetoacetic acid | None | 1.2 x 10⁻⁴ |

| 2-Methyl-3-oxobutanoic acid | Methyl | 3.5 x 10⁻⁴ |

| 2,2-Dimethyl-3-oxobutanoic acid | Dimethyl | 8.7 x 10⁻⁴ |

Table 3: Spectroscopic Data for Representative β-Ketoesters

| Compound | α-Substitution | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl acetoacetate | None | ~1745, ~1720 (keto/enol) | 1.28 (t), 2.27 (s), 3.46 (s), 4.19 (q) | 14.1, 30.1, 50.1, 60.4, 167.3, 200.7 |

| Ethyl 2-methylacetoacetate[9] | Methyl | Not specified | 1.25 (t), 1.35 (d), 2.20 (s), 3.45 (q), 4.15 (q) | 14.1, 14.9, 28.9, 53.6, 61.2, 170.8, 203.4 |

| Ethyl 2,2-dimethyl-3-oxobutanoate[10] | Dimethyl | ~1740, ~1715 | 1.20 (t), 1.40 (s, 6H), 2.15 (s, 3H), 4.10 (q, 2H) | 14.0, 23.5, 27.0, 58.0, 61.0, 173.0, 208.0 |

| Ethyl 2,2-dimethyl-3-oxopentanoate[11] | Dimethyl | Not specified | Not specified | Not specified |

Conclusion

α,α-Disubstituted β-ketoesters represent a unique subclass of β-dicarbonyl compounds with distinct reactivity profiles. Their synthesis is well-established, and their primary mode of reaction often involves the initial hydrolysis to the corresponding β-keto acid, which readily undergoes decarboxylation. The steric hindrance and lack of an enolizable proton at the α-position significantly curtail their participation in typical enolate-based alkylation and acylation reactions. A thorough understanding of these structural and reactivity characteristics, supported by spectroscopic analysis, is crucial for leveraging the full synthetic potential of α,α-disubstituted β-ketoesters in the design and development of novel molecules in the pharmaceutical and chemical industries. Further research into novel methodologies to overcome the inherent low reactivity of the α-position could unlock new avenues for their application.

References

- 1. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxyla" by Alexey V. Ignatchenko, Morgan E. Springer et al. [fisherpub.sjf.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Ethyl 2-methylacetoacetate(609-14-3) 13C NMR [m.chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Keto-Enol Tautomerism in Sterically Hindered β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of keto-enol tautomerism in sterically hindered β-ketoesters. It delves into the structural and environmental factors that govern this equilibrium, with a particular focus on the impact of steric hindrance. This document presents quantitative data, detailed experimental protocols for analysis, and visual representations of key concepts to support research and development in fields where the control of tautomeric forms is crucial.

Core Concepts: The Keto-Enol Equilibrium in β-Ketoesters

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (a hydroxyl group attached to a double bond). For simple ketones and aldehydes, this equilibrium overwhelmingly favors the more stable keto form. However, in β-ketoesters, the enol form can be significantly stabilized through the formation of a six-membered intramolecular hydrogen bond and conjugation of the C=C double bond with the ester carbonyl group.[1]

The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the electronic and steric nature of the substituents on the β-ketoester backbone.

The Influence of Steric Hindrance

Steric hindrance plays a critical role in determining the ratio of keto to enol tautomers. Bulky substituents at the α-carbon (the carbon between the two carbonyl groups) can destabilize the planar enol form due to steric repulsion, thus shifting the equilibrium towards the keto form.[1] This principle is a key consideration in the design of molecules where controlling the tautomeric population is essential for reactivity, binding, or other molecular properties.

Quantitative Analysis of Tautomeric Equilibrium

The following table summarizes quantitative data on the keto-enol equilibrium for a selection of β-ketoesters, with a focus on the effect of α-substitution which introduces steric hindrance. The data has been compiled from various sources to illustrate the impact of molecular structure and solvent on the tautomeric ratio.

| Compound | R¹ | R² | R³ | Solvent | Temperature (°C) | % Enol | Reference |

| Ethyl acetoacetate | CH₃ | H | OEt | Neat | 33 | 15 | |

| Ethyl acetoacetate | CH₃ | H | OEt | CCl₄ | Ambient | 49 | [2] |

| Ethyl acetoacetate | CH₃ | H | OEt | D₂O | Ambient | <2 | [2] |

| Ethyl acetoacetate | CH₃ | H | OEt | Ethanol | 35 | 8.46 | [3] |

| Ethyl acetoacetate | CH₃ | H | OEt | n-Propanol | 35 | 12.02 | [3] |

| Ethyl acetoacetate | CH₃ | H | OEt | n-Butanol | 35 | 14.69 | [3] |

| Methyl acetoacetate | CH₃ | H | OMe | Ethanol | 35 | 8.46 | [3] |

| Methyl acetoacetate | CH₃ | H | OMe | n-Propanol | 35 | 12.02 | [3] |

| Methyl acetoacetate | CH₃ | H | OMe | n-Butanol | 35 | 14.69 | [3] |

| Ethyl 2-methyl-3-oxobutanoate | CH₃ | CH₃ | OEt | - | - | - | |

| Ethyl 2-benzyl-3-oxobutanoate | CH₃ | Benzyl | OEt | - | - | - | |

| Ethyl 4,4,4-trifluoroacetoacetate | CF₃ | H | OEt | - | - | - | [4] |

Visualizing Key Processes and Workflows

Keto-Enol Tautomerism Pathway

The following diagram illustrates the equilibrium between the keto and enol forms of a generic β-ketoester, highlighting the intramolecular hydrogen bond that stabilizes the enol tautomer.

Experimental Workflow for NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and direct method for quantifying the keto-enol tautomer ratio. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.

Experimental Workflow for UV-Vis Analysis

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The keto and enol forms have different electronic structures and thus exhibit distinct absorption spectra. The conjugated enol form typically absorbs at a longer wavelength than the non-conjugated keto form.

Detailed Experimental Protocols

Determination of Keto-Enol Tautomer Ratio by ¹H NMR Spectroscopy

This protocol provides a detailed procedure for the quantitative analysis of keto-enol tautomerism in a sterically hindered β-ketoester using ¹H NMR spectroscopy.

I. Sample Preparation:

-

Accurately weigh 10-20 mg of the sterically hindered β-ketoester into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) to the vial. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a standard 5 mm NMR tube.

II. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Set the sample temperature and allow it to equilibrate for at least 5-10 minutes before data acquisition.

-

Acquire a standard ¹H NMR spectrum. Key parameters to consider:

-

Pulse Angle: 30° or 90°. For quantitative measurements, a 90° pulse with a sufficient relaxation delay is preferred.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate integration. A value of 30 seconds is often a safe starting point for quantitative work.[5]

-

Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio for accurate integration, especially for the minor tautomer.[5]

-

Spectral Width: Ensure the spectral width encompasses all signals of interest, including the downfield enolic OH proton (which can be as far as 12-16 ppm).

-

III. Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with a Fourier transform.

-

Carefully phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

-

Identify and assign the characteristic signals for the keto and enol tautomers. For a typical ethyl β-ketoester with an α-substituent:

-

Keto form: A singlet or multiplet for the α-proton.

-

Enol form: A singlet for the vinylic proton and a broad singlet for the enolic hydroxyl proton.

-

-

Integrate the well-resolved signals corresponding to each tautomer. It is crucial to integrate signals that arise from the same number of protons or to apply a correction factor. For example, integrate the α-proton of the keto form (1H) and the vinylic proton of the enol form (1H).

-

Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

-

The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = Integral(enol) / Integral(keto)

Determination of Keto-Enol Tautomer Ratio by UV-Vis Spectroscopy

This protocol outlines the steps for analyzing the keto-enol equilibrium using UV-Vis absorption spectroscopy. This method is particularly useful for studying the influence of solvent polarity on the tautomeric ratio.

I. Sample Preparation:

-

Prepare a stock solution of the sterically hindered β-ketoester in a volatile, non-polar solvent (e.g., hexane or cyclohexane) where the enol form is expected to be predominant.

-

Prepare a series of solutions of the β-ketoester in different solvents of varying polarity (e.g., cyclohexane, chloroform, dichloromethane, acetonitrile, methanol, water). The concentration should be in the micromolar range to ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

II. UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a blank for each measurement.

-

To study the effect of temperature, use a temperature-controlled cuvette holder and allow the sample to equilibrate at each temperature before recording the spectrum.

III. Data Analysis and Quantification:

-

Analyze the spectra to identify the absorption maxima (λmax) for the keto and enol forms. The enol form, with its conjugated system, will typically have a λmax at a longer wavelength than the non-conjugated keto form.

-

To quantify the tautomer ratio, the molar extinction coefficients (ε) of the pure keto and enol forms at their respective λmax are required. These can be determined by:

-

Measuring the spectrum in solvents where one tautomer is known to be almost exclusively present.

-

Using computational methods (e.g., TD-DFT) to predict the spectra of the individual tautomers.

-

-

For a solution containing a mixture of tautomers, the total absorbance at a given wavelength (Aλ) is the sum of the absorbances of the keto and enol forms: Aλ = ελ(keto) * c(keto) * l + ελ(enol) * c(enol) * l where c is the concentration and l is the path length.

-

By measuring the absorbance at two different wavelengths (ideally at the λmax of each tautomer), a system of two linear equations can be solved to determine the concentrations of the keto and enol forms.

-

The percentage of the enol form and the equilibrium constant (Keq) can then be calculated from the determined concentrations.

Conclusion

The keto-enol tautomerism of sterically hindered β-ketoesters is a finely balanced equilibrium governed by a complex interplay of steric, electronic, and solvent effects. Understanding and quantifying this equilibrium is paramount for researchers in drug development and organic synthesis, as the predominant tautomeric form can dictate the molecule's reactivity, biological activity, and physicochemical properties. The detailed experimental protocols and data provided in this guide serve as a valuable resource for the precise characterization and control of keto-enol tautomerism in these important chemical entities.

References

- 1. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 2. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Ethyl 2,2-dimethyl-3-oxobutanoate for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, quality control, and synthetic applications of a valuable building block in pharmaceutical and chemical research.

Ethyl 2,2-dimethyl-3-oxobutanoate, a versatile beta-keto ester, is a crucial intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its high purity is paramount for achieving desired reaction outcomes and ensuring the quality of downstream products in research and drug development. This technical guide provides a comprehensive overview of commercial suppliers, analytical methodologies for quality control, and a detailed experimental protocol for a representative synthetic application.

Commercial Availability and Specifications

High-purity this compound is available from a range of chemical suppliers specializing in research and pharmaceutical-grade chemicals. The typical purity offered by commercial vendors is ≥95%, with some suppliers providing higher grades upon request. It is essential for researchers to consult the supplier's technical data sheets and certificates of analysis to ascertain the precise purity and impurity profile of the product.

Below is a summary of typical product specifications from various commercial suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| NINGBO INNO PHARMCHEM CO., LTD. | ≥95% | Bulk | 597-04-6 | C8H14O3 | 158.19 |

| BLD Pharm | ≥95% | Gram to Kilogram | 597-04-6 | C8H14O3 | 158.20 |

| CymitQuimica | 95.0% | Gram scale | 597-04-6 | C8H14O3 | 158.197 |

| Chem-Impex | ≥96% (HPLC) | Gram to Kilogram | 597-04-6 | C8H14O3 | 158.2 |

| Allbio pharm Co., Ltd | 95% | Inquire | 597-04-6 | C8H14O3 | 158.195 |

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its application. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a 1 mg/mL solution in ethyl acetate.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and quantify non-volatile impurities. The analysis of beta-keto esters by reverse-phase HPLC can be challenging due to keto-enol tautomerism, which may lead to poor peak shapes.[1] To address this, using a mixed-mode column or adjusting the mobile phase pH and temperature can be beneficial.[1]

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like 0.1% formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C to accelerate tautomeric interconversion.[1]

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Expected ¹H and ¹³C NMR Data (in CDCl₃):

-

¹H NMR (300 MHz, CDCl₃): δ 4.19 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.18 (s, 3H, -C(O)CH₃), 1.35 (s, 6H, -C(CH₃)₂), 1.26 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (75 MHz, CDCl₃): δ 208.9 (-C=O), 173.8 (-COO-), 61.3 (-OCH₂-), 53.9 (-C(CH₃)₂-), 26.9 (-C(O)CH₃), 22.1 (-C(CH₃)₂), 14.1 (-OCH₂CH₃).

Synthetic Applications: Synthesis of Substituted Pyridones

This compound is a valuable precursor for the synthesis of various heterocyclic systems, including substituted 2-pyridones. The following is a representative experimental protocol for the synthesis of a 3-cyano-4,4-dimethyl-6-hydroxy-2-pyridone derivative.

Experimental Protocol: Synthesis of a Substituted 2-Pyridone

This protocol is adapted from general procedures for the synthesis of 2-pyridones from beta-keto esters.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) and an appropriate amine (e.g., ethylamine, 1 equivalent) in ethanol.

-

Addition of Beta-Keto Ester: To the stirred solution, add this compound (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Precipitation: Add water to the concentrated residue to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified 3-cyano-4,4-dimethyl-6-hydroxy-2-pyridone derivative.

Biochemical Context: The Role of Beta-Keto Esters

While specific signaling pathways involving this compound are not well-documented, beta-keto esters, in general, are structurally related to key metabolic intermediates. For instance, acetoacetate, a simple beta-keto acid, is a ketone body produced during fatty acid metabolism. The metabolism of fatty acids leads to the formation of acetyl-CoA, which can then be converted to acetoacetyl-CoA and subsequently to acetoacetate. This highlights the central role of the beta-keto functional group in metabolism.

This guide serves as a foundational resource for researchers and professionals in drug development, providing essential technical information on high-purity this compound. By understanding its commercial availability, implementing robust analytical quality control, and utilizing it in established synthetic protocols, its potential as a key building block in the creation of novel molecules can be fully realized.

References

"Ethyl 2,2-dimethyl-3-oxobutanoate safety data sheet and handling precautions"

An In-depth Technical Guide to the Safe Handling of Ethyl 2,2-dimethyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for this compound (CAS No. 597-04-6). The information is compiled to ensure the safe use of this chemical in a laboratory and research environment.

Section 1: Chemical Identification and Properties

-

Synonyms: 2,2-dimethyl-acetoacetic acid ethyl ester, ethyl 2,2-dimethylacetoacetate, Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester[1][2]

-

Molecular Weight: 158.19 g/mol [2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid / Oil | [3][4] |

| Color | Clear Colorless | [4] |

| Boiling Point | 262.9ºC at 760mmHg[1] / 185 °C[5] / 182°C (estimate)[4] | [1][4][5] |

| Flash Point | 113.7ºC | [1] |

| Density | 0.976 g/cm³[1] / 0.977 g/mL[5] | [1][5] |

| Refractive Index | 1.42[1] / 1.418[5] | [1][5] |

| Water Solubility | Information not available | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Flammable liquids | Category 4[2][3] |

| Acute toxicity, oral | Category 4[2] |

| Skin corrosion/irritation | Category 2[2][3] |

| Serious eye damage/eye irritation | Category 2A[2][3] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3[2][3] |

| Acute toxicity, dermal | Not specified |

| Acute toxicity, inhalation | Not specified |

Table 3: GHS Hazard and Precautionary Statements [2][4]

| Type | Code | Statement |

| Hazard | H227 | Combustible liquid |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |

| P264 | Wash skin thoroughly after handling | |

| P270 | Do not eat, drink or smoke when using this product | |

| P271 | Use only outdoors or in a well-ventilated area | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P337+P313 | If eye irritation persists: Get medical advice/attention | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Section 3: Experimental Protocols and Safe Handling

While specific experimental protocols for the determination of all safety data are not publicly available in standard safety data sheets, the handling precautions are derived from the results of such tests. The following section outlines the necessary precautions and personal protective equipment required for handling this compound.

Engineering Controls

-

Work in a well-ventilated area. Use of a chemical fume hood is recommended to keep airborne concentrations low.

-

Ensure safety showers and eyewash stations are readily available and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]

-

Skin Protection:

-

Wear protective gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.

-

Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

-

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling a hazardous chemical like this compound.

Caption: Safe handling workflow for laboratory chemicals.

Section 4: First Aid and Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[6] Combustible material; containers may explode when heated.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[6] Use spark-proof tools and explosion-proof equipment.[6]

Section 5: GHS Hazard Communication

The Globally Harmonized System (GHS) provides a standardized approach to hazard communication. The diagram below illustrates the relationship between the hazard classification and the corresponding labeling elements for this compound.

Caption: GHS hazard communication elements.

Section 6: Toxicological and Ecological Information

Table 5: Toxicological Data

| Test | Result | Source |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [2] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [2] |

| Respiratory/Skin Sensitization | No information available | |

| Germ Cell Mutagenicity | No information available | |

| Carcinogenicity | No information available | |

| Reproductive Toxicity | No information available | |

| STOT-Single Exposure | May cause respiratory irritation (Category 3) | [2] |

| STOT-Repeated Exposure | No information available | |

| Aspiration Hazard | No information available |

Ecological Information

-

No quantitative data on ecotoxicity, persistence, degradability, or bioaccumulation is available in the provided search results. It is recommended to prevent the release of this chemical into the environment.

Section 7: Disposal and Transport

Disposal Considerations

-

Dispose of this chemical and its container to an approved waste disposal plant.[6] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Transport Information

-

Transport information is not consistently available across safety data sheets for this specific chemical. It is recommended to consult the specific supplier's SDS for the most accurate and up-to-date transportation classification. For similar combustible liquids, it may be classified under a general entry.

This guide is intended for informational purposes and should not replace a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize the information on the supplier's SDS.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2,2-dimethylacetoacetate | C8H14O3 | CID 69002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 2,2-DIMETHYL-ACETOACETIC ACID ETHYL ESTER | 597-04-6 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Ethyl 2,2-dimethyl-3-oxobutanoate in Hantzsch Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a classic multi-component reaction, is a cornerstone in the synthesis of 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1][2] These scaffolds are of paramount importance in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[3] The traditional synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][3]

This document provides detailed application notes and protocols for the use of a sterically hindered β-ketoester, ethyl 2,2-dimethyl-3-oxobutanoate , in the Hantzsch synthesis. The introduction of gem-dimethyl groups at the C2 position of the ester is anticipated to yield novel 1,4-dihydropyridine derivatives with a unique substitution pattern at the 2- and 6-positions of the heterocyclic ring. This modification could lead to compounds with altered pharmacological profiles, potentially offering enhanced specificity, metabolic stability, or novel biological activities.

However, the steric bulk introduced by the gem-dimethyl groups is expected to influence the reaction kinetics and overall yield. This protocol addresses these challenges by providing a robust starting procedure and highlighting critical parameters for optimization.

Data Presentation: Reactant Specifications and Typical Reaction Parameters

Effective planning of the Hantzsch synthesis requires careful consideration of reactant stoichiometry and reaction conditions. The following tables provide a summary of the necessary components and a range of suggested starting conditions for the synthesis using this compound.

Table 1: Reactant Specifications

| Component | Role | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Aromatic Aldehyde | C4-substituent precursor | Varies (e.g., C₇H₆O for Benzaldehyde) | Varies | 1 equivalent |

| This compound | β-ketoester | C₈H₁₄O₃ | 158.19 | 2 equivalents |

| Ammonium Acetate | Nitrogen source | CH₃COONH₄ | 77.08 | 1.2 - 1.5 equivalents |

| Ethanol | Solvent | C₂H₅OH | 46.07 | N/A |

Table 2: Recommended Reaction Conditions for Optimization

| Parameter | Range | Notes |

| Temperature | 80 - 120 °C (Reflux) | Higher temperatures may be required to overcome the steric hindrance of the gem-dimethyl groups. A sealed vessel may be necessary for temperatures above the solvent's boiling point. |

| Reaction Time | 6 - 24 hours | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion. Longer reaction times are anticipated compared to syntheses with less hindered β-ketoesters. |

| Catalyst (Optional) | Acetic Acid, Piperidine, Proline | A catalytic amount of a weak acid or base may accelerate the reaction. |

| Concentration | 0.1 - 0.5 M | A moderate concentration is recommended as a starting point. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a 1,4-dihydropyridine derivative using this compound.

Synthesis of Diethyl 4-aryl-1,4-dihydro-2,2,6,6-tetramethyl-3,5-pyridinedicarboxylate

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (2.0 mmol, 316 mg)

-

Ammonium acetate (1.2 mmol, 92.5 mg)

-

Absolute Ethanol (10-20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent Addition: Add absolute ethanol (15 mL) to the flask.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC at 1-hour intervals. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexane) to observe the consumption of the starting materials and the formation of the product spot.

-

Cooling and Isolation: Once the reaction is deemed complete by TLC (typically after 8-16 hours), remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.

-

Workup:

-

If a solid has precipitated, collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

If no precipitate forms, reduce the volume of the solvent in vacuo using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Critical Considerations:

-

Steric Hindrance: The gem-dimethyl groups on this compound significantly increase steric bulk around the reactive methylene and carbonyl groups. This may slow down both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps. Patience and careful monitoring are key.

-

Reaction Conditions: If the reaction does not proceed to completion under standard reflux in ethanol, consider using a higher boiling solvent such as isopropanol or employing a sealed tube to increase the reaction temperature.

-

Catalysis: The addition of a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) or a weak base (e.g., piperidine) may be necessary to facilitate the initial condensation steps.

-

Purification: The increased lipophilicity of the product due to the additional methyl groups may require adjustments to the chromatographic purification conditions compared to standard Hantzsch esters.

Visualizations

Logical Relationship of Components

Caption: Logical flow of reactants to form key intermediates and the final product.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Hantzsch synthesis.

Reaction Mechanism

Caption: The key stages of the Hantzsch pyridine synthesis mechanism.

References

Application Notes and Protocols: The Use of Ethyl 2,2-dimethyl-3-oxobutanoate in the Biginelli Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs).[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1] While ethyl acetoacetate is the most commonly used β-ketoester, the utilization of substituted analogues allows for the generation of diverse DHPM libraries with tailored pharmacological profiles.

This document provides detailed application notes and protocols for the use of Ethyl 2,2-dimethyl-3-oxobutanoate as the β-ketoester component in the Biginelli reaction. The presence of a gem-dimethyl group at the α-position of the β-ketoester introduces a quaternary center in the resulting dihydropyrimidinone ring, offering unique structural motifs for drug discovery and development. While specific literature on the use of this compound in the Biginelli reaction is not abundant, protocols can be adapted from reactions with other α,α-disubstituted β-dicarbonyl compounds, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[3]

Reaction Mechanism and the Role of α,α-Disubstitution

The generally accepted mechanism for the Biginelli reaction proceeds through a series of acid-catalyzed steps. The key intermediate is an N-acyliminium ion formed from the condensation of the aldehyde and urea.[1] The enol or enolate of the β-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.

The presence of the gem-dimethyl group in this compound does not fundamentally alter this pathway but can influence reaction rates and yields. The steric bulk of the dimethyl group might hinder the initial nucleophilic attack, potentially requiring more forcing reaction conditions. However, the Thorpe-Ingold effect may favor the subsequent cyclization step.

Caption: Proposed mechanism for the Biginelli reaction using this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Biginelli reactions using various β-dicarbonyl compounds, which can serve as a starting point for optimizing the reaction with this compound.

| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | InBr₃ (10 mol%) | Ethanol | Reflux | 7 | 45-55 | [4] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | [Btto][p-TSA] (0.15 mmol) | Solvent-free | 90 | 0.5 | 92 | [5] |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Triphenylphosphine | Solvent-free | 100 | 1.5 | 94 | [6] |

| Various Aromatic | 5,5-dimethyl-1,3-cyclohexanedione | None (MW) | Solvent-free | - | - | Good | [3] |

| Benzaldehyde | Ethyl acetoacetate | Silicotungstic acid/Amberlyst-15 | Solvent-free | 120 | 0.5 | 95 | [7] |

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Biginelli Reaction under Reflux Conditions

This protocol is adapted from general procedures for the Biginelli reaction.[4][8]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Urea (1.5 mmol)

-

Indium(III) bromide (InBr₃) (0.1 mmol, 10 mol%)

-

Ethanol (5 mL)

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and InBr₃ (0.1 mmol).

-

Add ethanol (5 mL) to the flask.

-

Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (20 g) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5,5-dimethyl-dihydropyrimidinone.

Protocol 2: Solvent-Free Biginelli Reaction using a Brønsted Acidic Ionic Liquid

This protocol is based on the use of efficient and recyclable catalysts under green chemistry conditions.[5]

Materials:

-

Aromatic aldehyde (3.0 mmol)

-

This compound (3.0 mmol)

-

Urea or Thiourea (4.5 mmol)

-

[Btto][p-TSA] (0.15 mmol) (Brønsted acidic ionic liquid)

-

Reaction vial or small round-bottom flask

-

Magnetic stirrer and hotplate

Procedure:

-

In a reaction vial, combine the aromatic aldehyde (3.0 mmol), this compound (3.0 mmol), urea or thiourea (4.5 mmol), and [Btto][p-TSA] (0.15 mmol).

-

Heat the mixture at 90 °C with magnetic stirring for the required time (typically 30-60 minutes), monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and stir.

-

Collect the solid product by filtration, wash with water, and dry.

-

The product can be further purified by recrystallization if necessary.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of 5,5-dimethyl-dihydropyrimidinones.

Caption: General workflow for the Biginelli synthesis of 5,5-dimethyl-DHPMs.

Conclusion

The use of this compound in the Biginelli reaction provides a valuable route to novel 5,5-dimethyl-substituted dihydropyrimidinones. These compounds, with their unique structural features, are promising candidates for further investigation in drug discovery programs. The provided protocols, adapted from established Biginelli reaction methodologies, offer a solid starting point for the synthesis and exploration of this class of compounds. Optimization of reaction conditions, including catalyst choice, temperature, and reaction time, will be crucial for achieving high yields and purity.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

Application Note: Knoevenagel Condensation with Sterically Hindered and Cyclic β-Dicarbonyl Compounds

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[1][2] This reaction is a modification of the aldol condensation and is highly valued for its efficiency in creating α,β-unsaturated products, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] While the classic Knoevenagel reaction utilizes highly acidic methylene compounds like malonic esters, this note focuses on substrates that can be considered sterically hindered or are part of a cyclic system, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone). These substrates, while technically enolizable, present unique reactivity and are crucial for synthesizing complex molecular architectures like xanthenes and other biologically active heterocyclic systems.[4][5]

Reaction Mechanism

The mechanism of the Knoevenagel condensation proceeds through three primary steps:

-

Enolate Formation : A basic catalyst abstracts an acidic α-proton from the active methylene group of the β-dicarbonyl compound, leading to the formation of a resonance-stabilized enolate ion.[6]

-

Nucleophilic Addition : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[7] This intermediate is then protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy carbonyl compound (an aldol-type adduct).[7]

-

Dehydration : The β-hydroxy intermediate undergoes a base-induced elimination of a water molecule to form the final, stable α,β-unsaturated conjugated product.[7]

Caption: The general mechanism of the Knoevenagel condensation.

Applications in Drug Development

The products derived from Knoevenagel condensation are versatile intermediates. The resulting α,β-unsaturated systems can undergo a variety of subsequent transformations:

-